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An In-Depth Technical Guide to (S)-(+)-2-Methylpiperazine CAS Number: 74879-18-8

Introduction
(S)-(+)-2-Methylpiperazine is a chiral heterocyclic compound that has emerged as a

cornerstone in modern medicinal chemistry and drug development. As a derivative of

piperazine, a scaffold prevalent in a vast array of clinically successful drugs, its

stereochemically defined structure offers a unique advantage for crafting next-generation

therapeutics.[1][2][3] The piperazine ring is recognized as a "privileged scaffold" because its

incorporation into molecules often enhances critical pharmacokinetic properties, such as

aqueous solubility and oral bioavailability, while providing versatile handles for synthetic

modification.[3]

The introduction of a chiral center at the C2 position, specifically in the (S)-configuration, allows

for highly specific, three-dimensional interactions with biological targets like enzymes and

receptors. This stereoselectivity is paramount for improving a drug candidate's potency and

selectivity, thereby reducing off-target effects and enhancing its therapeutic index.[1][4] This

guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals, offering in-depth insights into the physicochemical properties,

synthesis, analysis, applications, and safe handling of this high-value chiral building block.

Part 1: Physicochemical and Spectroscopic Profile
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A thorough understanding of the fundamental properties of (S)-(+)-2-Methylpiperazine is

essential for its effective use in synthesis and formulation.

Core Molecular Structure and Properties
(S)-(+)-2-Methylpiperazine is a six-membered diamine ring with a methyl group at the second

position, which confers chirality. Its molecular formula is C₅H₁₂N₂.[5] The two nitrogen atoms

provide basicity and sites for further functionalization.

Table 1: Physicochemical Properties of (S)-(+)-2-Methylpiperazine

Property Value Reference

CAS Number 74879-18-8 [5]

Molecular Formula C₅H₁₂N₂ [5][6]

Molecular Weight 100.16 g/mol [6][7]

Appearance
White to yellow crystalline

powder or chunks
[8]

Melting Point 91-93 °C [8]

Boiling Point 155-156 °C [7][8]

Optical Rotation (α) +13.5° (c=1, toluene) [8]

Flash Point 65 °C (149 °F) [7][8][9]

SMILES N1--INVALID-LINK--C [5][6]

| InChI Key | JOMNTHCQHJPVAZ-YFKPBYRVSA-N |[6] |

Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is non-negotiable for confirming the structural integrity and purity of (S)-
(+)-2-Methylpiperazine.

¹H NMR Spectroscopy: Proton NMR is used to confirm the presence and connectivity of

protons in the molecule. For the racemic 2-methylpiperazine, typical shifts in CDCl₃ show the
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methyl group as a doublet around 1.0 ppm, a broad signal for the N-H protons, and a series

of multiplets for the ring methylene and methine protons between ~2.3 and 3.0 ppm.[10] The

spectrum for the pure (S)-enantiomer will be identical in an achiral solvent.

¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon framework. The

spectrum will show distinct signals for the methyl carbon and the four unique carbons of the

piperazine ring.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to

determine the molecular weight. The mass spectrum of 2-methylpiperazine shows a

molecular ion (M+) peak at m/z 100, consistent with its molecular weight.[11]

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The

spectrum will exhibit characteristic N-H stretching bands for the secondary amine groups and

C-H stretching for the alkyl groups.[12]

Part 2: Synthesis and Chiral Purity
The generation of enantiomerically pure (S)-(+)-2-Methylpiperazine is a critical challenge that

can be addressed through several strategic approaches. The choice of method often depends

on scalability, cost, and the desired level of enantiomeric excess (ee).

Overview of Synthetic Strategies
Chiral Resolution: This is the most common industrial method, involving the separation of a

racemic mixture of 2-methylpiperazine. It is achieved by forming diastereomeric salts with a

chiral resolving agent, such as tartaric acid.[8][13] The differing solubilities of these salts

allow for their separation via fractional crystallization.[14]

Asymmetric Synthesis: This elegant approach involves constructing the chiral piperazine ring

from prochiral precursors using chiral catalysts or auxiliaries.[15][16] While often more

complex, it can provide direct access to the desired enantiomer with high purity.

From the Chiral Pool: This strategy utilizes readily available, enantiomerically pure starting

materials, such as amino acids (e.g., (S)-alanine).[17] The inherent chirality of the starting

material is transferred through the synthetic sequence to the final product.
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Experimental Protocol: Chiral Resolution of Racemic 2-
Methylpiperazine
This protocol describes a classical method for obtaining the (S)-enantiomer by separating

diastereomeric salts. The principle relies on the reaction of a racemic base with a single

enantiomer of a chiral acid to form two diastereomers with different physical properties.[14]

Objective: To isolate (S)-(+)-2-Methylpiperazine from a racemic mixture using D-(-)-tartaric

acid as the resolving agent. This process preferentially crystallizes the (R)-(-)-2-

Methylpiperazine L-tartrate salt, leaving the desired (S)-enantiomer enriched in the mother

liquor.

Materials:

(±)-2-Methylpiperazine

D-(-)-Tartaric acid

Methanol or Ethanol

Water

Sodium Hydroxide (NaOH)

Toluene or Dichloromethane

Procedure:

Salt Formation: Dissolve racemic 2-methylpiperazine (1.0 eq) in a suitable solvent like water

or an alcohol-water mixture.[8] Heat the solution gently to ensure complete dissolution.

Resolving Agent Addition: In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.0 eq) in the

same solvent. Slowly add the tartaric acid solution to the 2-methylpiperazine solution with

stirring.

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then

potentially cool further in an ice bath. The diastereomeric salt of (R)-2-methylpiperazine with
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D-tartaric acid will preferentially crystallize due to lower solubility.

Isolation: Collect the precipitated crystals (the (R)-enantiomer salt) by vacuum filtration. The

mother liquor is now enriched with the diastereomeric salt of (S)-2-methylpiperazine.

Liberation of the Free Base: Take the enriched mother liquor and remove the solvent under

reduced pressure. Dissolve the residue in water and basify the solution to a pH > 10 with a

strong base like NaOH. This neutralizes the tartaric acid and liberates the free (S)-2-

methylpiperazine.

Extraction & Purification: Extract the aqueous solution multiple times with an organic solvent

such as toluene or dichloromethane. Combine the organic layers, dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude (S)-(+)-2-
Methylpiperazine. Further purification can be achieved by distillation or recrystallization.

Conceptual Workflow: Asymmetric Synthesis from (S)-
Alanine
This route provides excellent stereochemical control by starting with an enantiopure building

block. An improved synthesis based on this concept was developed to overcome low yields in

earlier procedures.[17][18]
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Caption: Asymmetric synthesis of (S)-2-Methylpiperazine from (S)-Alanine.
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Part 3: Applications in Medicinal Chemistry
The utility of (S)-(+)-2-Methylpiperazine stems from the advantageous properties of the

piperazine core combined with the stereochemical influence of the methyl group.

Reactivity and Synthetic Utility
The two nitrogen atoms of (S)-2-methylpiperazine exhibit different steric environments and

nucleophilicity. The N1 nitrogen is adjacent to the chiral center and is more sterically hindered,

while the N4 nitrogen is less hindered. This difference can be exploited for regioselective

reactions.

Often, for controlled synthesis, one nitrogen is protected, typically with a tert-butoxycarbonyl

(Boc) group, to form (S)-1-N-Boc-2-methylpiperazine.[19][20] This allows for selective

functionalization at the unhindered N4 position through reactions like alkylation or acylation.[21]

[22] Subsequent removal of the Boc group allows for further modification at N1, enabling the

construction of complex and diverse molecular architectures.
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Caption: General synthetic workflow using (S)-2-Methylpiperazine.
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Role as a Pharmacophore
The (S)-2-methylpiperazine moiety is a key component in the design of various

pharmacologically active agents. It serves as a crucial intermediate in the synthesis of

compounds targeting a range of conditions.[21] Its applications include the development of:

Anticancer and Antiviral Agents[23]

Antibiotics, including certain quinolone antibacterials where the specific stereochemistry is

vital for activity.[17][18]

Central Nervous System (CNS) Drugs, such as treatments for neurological disorders.[23]

The chiral methyl group provides a critical contact point within a binding pocket, enhancing

affinity and selectivity for the biological target.

Part 4: Quality Control and Analysis
Ensuring the chemical and enantiomeric purity of (S)-(+)-2-Methylpiperazine is paramount for

its use in pharmaceutical development.

Table 2: Key Quality Control Analytical Methods
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Parameter Method Typical Purpose

Identity NMR, IR, MS
Confirms the chemical
structure matches the
reference.

Chemical Purity HPLC, GC

Quantifies the amount of the

desired compound relative to

impurities.

Enantiomeric Excess (ee) Chiral HPLC

Determines the percentage of

the (S)-enantiomer relative to

the (R)-enantiomer.

Water Content Karl Fischer Titration

Measures the amount of

residual water, which can

affect reactivity.

| Optical Rotation | Polarimetry | Confirms the correct stereochemical configuration and

provides a measure of enantiomeric purity. |

Protocol: Determination of Enantiomeric Excess by
Chiral HPLC
Objective: To separate and quantify the (S)-(+) and (R)-(-) enantiomers of 2-methylpiperazine

to calculate the enantiomeric excess (ee).

Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary

phase (CSP) that interacts differently with the two enantiomers, causing them to elute at

different times (retention times).

Procedure:

Derivatization (If Necessary): To improve UV detection and chromatographic resolution, the

amine groups are often derivatized with a UV-active agent (e.g., benzoyl chloride or dansyl

chloride) under basic conditions. This step must be performed carefully to avoid

racemization.
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Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g.,

Chiralcel OD-H, Chiralpak AD-H) are often effective.

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a

small amount of an amine additive (like diethylamine) to improve peak shape. The exact ratio

must be optimized to achieve baseline separation.

Analysis:

Inject a standard solution of the racemic mixture to determine the retention times for both

enantiomers.

Inject the sample solution of (S)-(+)-2-Methylpiperazine.

Integrate the peak areas for both enantiomers in the sample chromatogram.

Calculation:

Enantiomeric Excess (ee %) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the

(R)-enantiomer.

Part 5: Safety, Handling, and Storage
Proper handling and storage procedures are mandatory to ensure laboratory safety and

maintain the integrity of the compound.

Hazard Identification
(S)-(+)-2-Methylpiperazine is classified as a hazardous substance. Key hazards include:

Flammability: It is a flammable solid.[9][24][25] Keep away from heat, sparks, and open

flames.[8][24][25]

Corrosivity/Irritation: Causes burns and is irritating to the eyes, respiratory system, and skin.

[8][24][25][26] Direct contact can cause severe eye damage.[26]
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Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood,

to keep airborne concentrations low.[24][26]

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.[25]

Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[24]

[27]

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-

approved respirator.[24]

General Hygiene: Avoid breathing dust.[24] Do not eat, drink, or smoke in the handling area.

Wash hands thoroughly after handling.[26][27]

Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place designated as

a flammables area.[8][24] For long-term stability, storage under an inert atmosphere (e.g.,

nitrogen) is recommended.[5]

Spills: In case of a spill, remove all ignition sources.[26] Sweep up the solid material,

avoiding dust generation, and place it in a suitable container for disposal.[24][27]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.[25]

Conclusion
(S)-(+)-2-Methylpiperazine is more than a simple chemical intermediate; it is a precision tool

for the modern medicinal chemist. Its defined stereochemistry, coupled with the favorable

pharmacokinetic properties of the piperazine scaffold, makes it an invaluable building block for

synthesizing complex and highly selective pharmaceutical agents. A comprehensive

understanding of its properties, synthetic routes, analytical methods, and safety protocols, as
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outlined in this guide, is essential for leveraging its full potential in the quest for novel and more

effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426
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